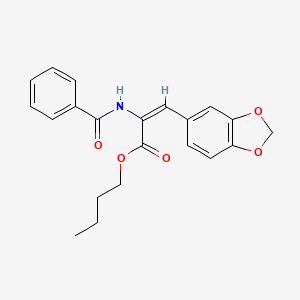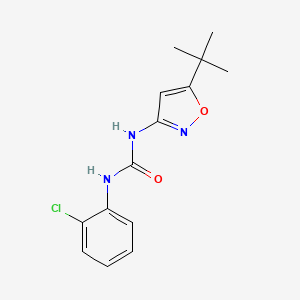![molecular formula C14H16Cl2N2O3 B5348202 N-{2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-2-oxoethyl}acetamide](/img/structure/B5348202.png)
N-{2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-2-oxoethyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-2-oxoethyl}acetamide, also known as DCM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DCM is a synthetic compound that belongs to the class of morpholine derivatives, which have been extensively studied for their biological and pharmacological properties.
Aplicaciones Científicas De Investigación
N-{2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-2-oxoethyl}acetamide has been extensively studied for its potential applications in scientific research. One of the primary uses of this compound is as a tool for investigating the role of ion channels in cellular signaling. This compound has been shown to selectively block certain ion channels, allowing researchers to study their function and role in various physiological processes.
Another area of research where this compound has shown promise is in the study of pain pathways. This compound has been shown to block certain pain receptors, making it a potential candidate for the development of new pain medications.
Mecanismo De Acción
The mechanism of action of N-{2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-2-oxoethyl}acetamide involves the selective blocking of certain ion channels and pain receptors. This compound has been shown to bind to specific sites on these channels, preventing the flow of ions and the transmission of pain signals.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its role in blocking ion channels and pain receptors, this compound has also been shown to have anti-inflammatory properties. This makes it a potential candidate for the development of new anti-inflammatory medications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-{2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-2-oxoethyl}acetamide in lab experiments is its selectivity. This compound has been shown to selectively block certain ion channels and pain receptors, allowing researchers to study their function in a controlled setting. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to be toxic to certain cell types, so researchers must be careful when using it in their experiments.
Direcciones Futuras
There are many potential future directions for research involving N-{2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-2-oxoethyl}acetamide. One area of interest is in the development of new pain medications. This compound has shown promise in blocking pain receptors, so it could be used as a starting point for the development of new drugs.
Another area of interest is in the study of ion channels and their role in various physiological processes. This compound could be used as a tool for investigating the function of specific ion channels and their role in disease.
Conclusion
In conclusion, this compound, or this compound, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. This compound has been shown to selectively block certain ion channels and pain receptors, making it a valuable tool for investigating their function and role in various physiological processes. While there are limitations to using this compound in lab experiments, its potential applications make it a promising area of research for the future.
Métodos De Síntesis
The synthesis of N-{2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-2-oxoethyl}acetamide involves the reaction of 3,4-dichloroaniline with morpholine and acetic anhydride in the presence of a catalyst. The resulting product is purified using column chromatography, yielding this compound as a white crystalline solid. The synthesis of this compound is a relatively simple process and can be carried out in a laboratory setting with ease.
Propiedades
IUPAC Name |
N-[2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-2-oxoethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O3/c1-9(19)17-7-14(20)18-4-5-21-13(8-18)10-2-3-11(15)12(16)6-10/h2-3,6,13H,4-5,7-8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXGMWAIMYOZEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CCOC(C1)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-{4-[(4-methylphenyl)thio]-1-piperidinyl}-2-oxoethyl)morpholine hydrochloride](/img/structure/B5348130.png)
![ethyl {[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetate](/img/structure/B5348134.png)

![6-[2-(2-chlorophenyl)vinyl]-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5348145.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[4-(octyloxy)phenyl]acrylonitrile](/img/structure/B5348148.png)

![4-(4-methyl-1-piperazinyl)-6-[4-(propylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5348162.png)
![2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}-2-oxoacetamide](/img/structure/B5348176.png)
![methyl 2-{2,4-dioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5348179.png)
![[4-chloro-2-(3-oxa-9-azaspiro[5.5]undec-9-ylmethyl)phenoxy]acetic acid](/img/structure/B5348187.png)
![4-[4-(1-hydroxy-3-methylbutyl)-1-piperidinyl]-N-isopropyl-2-pyridinecarboxamide](/img/structure/B5348211.png)
![methyl 4-[3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-1-(2-pyridinyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B5348212.png)

![2-benzyl-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5348218.png)